Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O')-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

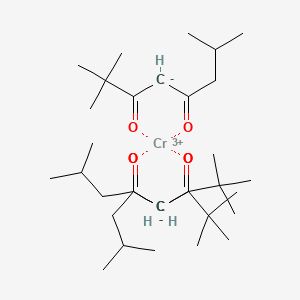

Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O’)- is a coordination compound with the chemical formula C33H60CrO6. This compound is known for its unique structure, where a chromium ion is coordinated with three 2,2,7-trimethyl-3,5-octanedionato ligands. It is often used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O’)- typically involves the reaction of chromium(III) chloride with 2,2,7-trimethyl-3,5-octanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetone. The mixture is heated under reflux conditions to facilitate the formation of the coordination complex. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O’)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state chromium complexes.

Reduction: It can be reduced to lower oxidation state chromium species.

Substitution: Ligand substitution reactions can occur, where the 2,2,7-trimethyl-3,5-octanedionato ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often involve the use of other diketones or chelating agents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) complexes, while reduction may produce chromium(II) species .

Scientific Research Applications

Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O’)- has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Mechanism of Action

The mechanism by which Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O’)- exerts its effects involves coordination with target molecules. The chromium ion can interact with various substrates, facilitating catalytic reactions. The ligands stabilize the chromium ion, allowing it to participate in redox reactions and other chemical processes. The specific pathways and molecular targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

- Chromium, tris(acetylacetonato-O,O’)-

- Chromium, tris(2,4-pentanedionato-O,O’)-

- Chromium, tris(1,1,1-trifluoro-2,4-pentanedionato-O,O’)-

Uniqueness

Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O’)- is unique due to its bulky ligands, which provide steric hindrance and enhance the stability of the complex. This makes it particularly useful in applications where stability and reactivity are crucial. Compared to other similar compounds, it offers distinct advantages in terms of solubility and reactivity.

Biological Activity

Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O'), commonly known as chromium acetylacetonate, is a coordination compound with significant biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields based on diverse research findings.

- Molecular Formula : C33H60CrO6

- Molecular Weight : 604.8 g/mol

- CAS Number : 69701-41-3

- InChIKey : NDQOEJWIDMOQSJ-UHFFFAOYSA-N

Mechanisms of Biological Activity

Chromium acetylacetonate exhibits various biological activities attributed to its ability to interact with biological macromolecules. The primary mechanisms include:

- Antioxidant Activity : Chromium compounds are known to exhibit antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage.

- Anticancer Properties : Research has indicated that chromium acetylacetonate may possess anticancer activity. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

- Insulin Mimetic Effects : Chromium has been studied for its role in glucose metabolism. It enhances insulin sensitivity and may help in managing diabetes by mimicking insulin's action on cellular glucose uptake.

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anticancer | Induction of apoptosis | |

| Insulin Sensitization | Enhances glucose uptake | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study 1: Anticancer Activity

A study conducted on the effects of chromium acetylacetonate on human cancer cell lines demonstrated significant cytotoxicity against various types of cancer cells, including P-388 murine leukemia and KB carcinoma cells. The compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death rates in treated cultures compared to controls .

Case Study 2: Insulin Mimetic Effects

In a clinical study involving diabetic patients, chromium acetylacetonate was administered as a supplement alongside standard treatment. Results showed improved glycemic control and enhanced insulin sensitivity measured by fasting blood glucose levels and HbA1c percentages. Participants reported fewer fluctuations in blood sugar levels during the trial period .

Toxicology and Safety

While chromium compounds have beneficial biological activities, it is essential to consider their toxicity profiles. Chromium (III) complexes are generally regarded as less toxic than hexavalent chromium forms. However, excessive intake can lead to adverse effects such as gastrointestinal disturbances or allergic reactions. Long-term studies are needed to fully understand the safety profile of chromium acetylacetonate in clinical applications.

Properties

Molecular Formula |

C33H57CrO6 |

|---|---|

Molecular Weight |

601.8 g/mol |

IUPAC Name |

chromium(3+);2,2,7-trimethyloctane-3,5-dione |

InChI |

InChI=1S/3C11H19O2.Cr/c3*1-8(2)6-9(12)7-10(13)11(3,4)5;/h3*7-8H,6H2,1-5H3;/q3*-1;+3 |

InChI Key |

PIUQXXJGLWNJRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.[Cr+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.